![molecular formula C24H29NO5 B3029714 (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester CAS No. 761373-05-1](/img/structure/B3029714.png)

(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester

Descripción general

Descripción

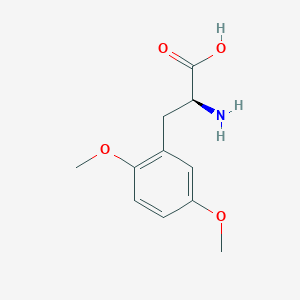

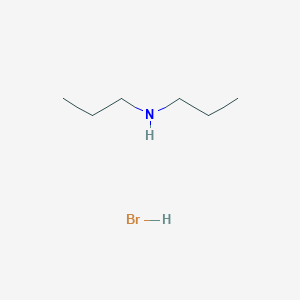

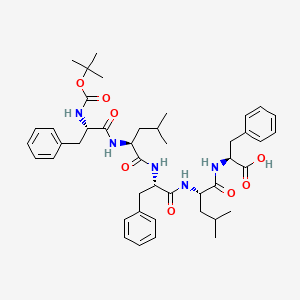

(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester is a useful research compound. Its molecular formula is C24H29NO5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

PET Imaging Tracer Development

One notable application of (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester, as discussed in the research by Teyssier et al. (2021), is in the development of Positron Emission Tomography (PET) imaging tracers. Specifically, this compound, along with its derivatives, has been evaluated for its potential as a PET imaging tracer to investigate the binding of neprilysin, a cell surface membrane metalo-endopeptidase. This research is significant for medical imaging and diagnostics, particularly in diseases where altered neprilysin expression is observed, such as various cancers and cardiovascular diseases (Teyssier et al., 2021).

Cancer Research

Another area of application is in cancer research. The synthesis and evaluation of similar compounds have been explored for their potential in inhibiting the growth of human tumor cell lines. For example, Pinto et al. (2011) studied the intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates and its impact on the growth inhibition of various cancer cell lines, including breast, lung, CNS, and melanoma cancers. This research contributes to the development of new therapeutic agents for cancer treatment (Pinto et al., 2011).

Drug Metabolism Studies

The compound and its derivatives are also utilized in drug metabolism studies. For instance, Zmijewski et al. (2006) demonstrated the application of biocatalysis in drug metabolism by preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach aids in the understanding of drug metabolism pathways, which is crucial for drug development and pharmacokinetics (Zmijewski et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of 2R,4S-Sacubitril is neprilysin , a neutral endopeptidase . Neprilysin typically cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) .

Mode of Action

2R,4S-Sacubitril is a prodrug that is activated to its active metabolite, LBQ657, by de-ethylation via esterases . LBQ657 inhibits neprilysin, leading to reduced breakdown and increased concentration of endogenous natriuretic peptides . This inhibition also results in increased levels of vasoconstricting hormones such as angiotensin II .

Biochemical Pathways

The inhibition of neprilysin by LBQ657 affects the degradation of natriuretic peptides and vasoconstrictors . ANP and BNP are released under atrial and ventricle stress, activating downstream receptors leading to vasodilation, natriuresis, and diuresis . The increased concentration of these peptides due to neprilysin inhibition leads to enhanced vasodilation and diuresis .

Pharmacokinetics

It is known that sacubitril is a prodrug, meaning it is metabolized into its active form, lbq657, in the body .

Result of Action

The result of 2R,4S-Sacubitril’s action is a reduction in the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction . This is achieved through the increased concentration of natriuretic peptides leading to enhanced vasodilation and diuresis .

Action Environment

It is known that sacubitril is used in combination with valsartan as an adjunct to reduce the risk of cardiovascular death and hospitalization for heart failure in patients with chronic heart failure (nyha class ii-iv) and reduced ejection fraction .

Análisis Bioquímico

Biochemical Properties

2R,4S-Sacubitril plays a significant role in biochemical reactions by inhibiting the enzyme neprilysin. Neprilysin is responsible for the degradation of natriuretic peptides, which are involved in the regulation of blood pressure and fluid balance. By inhibiting neprilysin, 2R,4S-Sacubitril increases the levels of these peptides, leading to vasodilation and reduced blood pressure . The compound interacts with neprilysin through a binding interaction that prevents the enzyme from breaking down natriuretic peptides.

Cellular Effects

2R,4S-Sacubitril affects various types of cells, particularly those involved in cardiovascular function. It influences cell signaling pathways by increasing the levels of natriuretic peptides, which activate receptors on the surface of cells, leading to a cascade of intracellular events. These events include changes in gene expression and cellular metabolism that promote vasodilation and diuresis . The compound’s impact on cell function is crucial for its therapeutic effects in heart failure treatment.

Molecular Mechanism

The molecular mechanism of 2R,4S-Sacubitril involves its binding to the active site of neprilysin, thereby inhibiting the enzyme’s activity. This inhibition prevents the degradation of natriuretic peptides, allowing them to exert their effects on blood vessels and kidneys. The binding interaction between 2R,4S-Sacubitril and neprilysin is characterized by specific hydrogen bonds and hydrophobic interactions that stabilize the complex . This mechanism is essential for the compound’s ability to enhance natriuretic peptide levels and improve cardiovascular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2R,4S-Sacubitril have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that 2R,4S-Sacubitril maintains its activity over extended periods, but its effects on cellular function may diminish as the compound degrades . These temporal effects are important for understanding the compound’s stability and long-term therapeutic potential.

Dosage Effects in Animal Models

The effects of 2R,4S-Sacubitril vary with different dosages in animal models. At low doses, the compound effectively inhibits neprilysin and increases natriuretic peptide levels, leading to beneficial cardiovascular effects. At high doses, 2R,4S-Sacubitril may cause toxic or adverse effects, such as hypotension and renal dysfunction . These dosage effects highlight the importance of optimizing the dosage for therapeutic use to maximize benefits and minimize risks.

Metabolic Pathways

2R,4S-Sacubitril is involved in metabolic pathways that include its conversion to an active metabolite, LBQ657, through enzymatic hydrolysis. This conversion is mediated by esterases, which cleave the ethyl ester group to produce the active form of the compound . The active metabolite then interacts with neprilysin to inhibit its activity. The metabolic pathways of 2R,4S-Sacubitril are crucial for its pharmacological effects and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, 2R,4S-Sacubitril is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and may also be transported by specific transporters or binding proteins . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. Understanding the transport and distribution of 2R,4S-Sacubitril is important for optimizing its therapeutic effects and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 2R,4S-Sacubitril is primarily in the cytoplasm, where it interacts with neprilysin. The compound may also localize to specific compartments or organelles, depending on its interactions with targeting signals or post-translational modifications . The subcellular localization of 2R,4S-Sacubitril is important for its activity and function, as it determines the sites of its interactions with neprilysin and other biomolecules.

Propiedades

IUPAC Name |

4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-LAUBAEHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149709-62-6 | |

| Record name | (2R,4S)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)

![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)